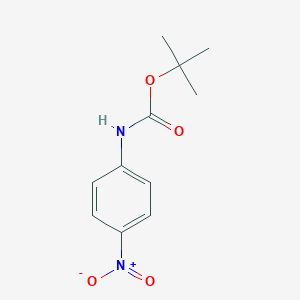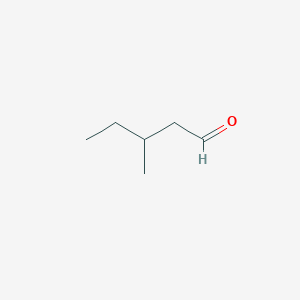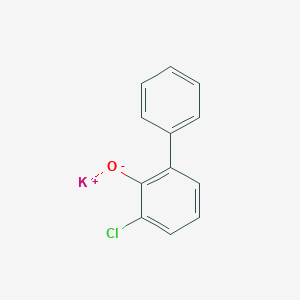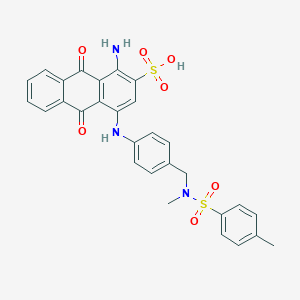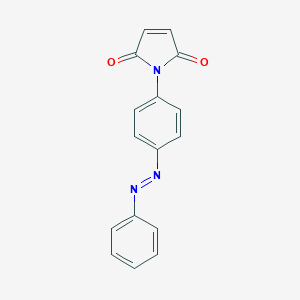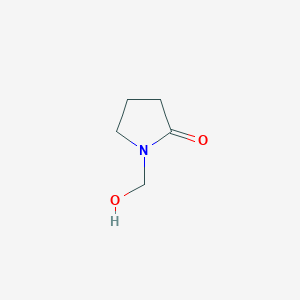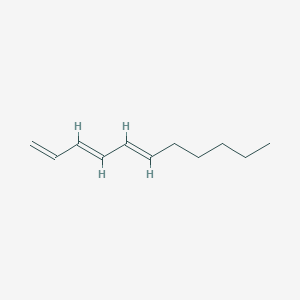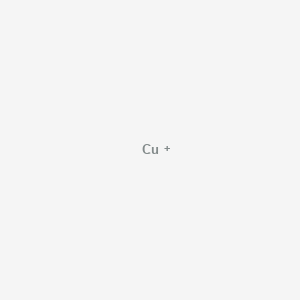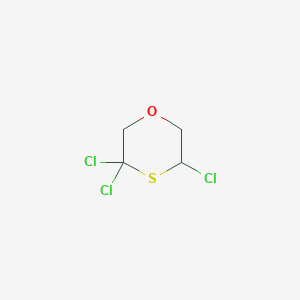
3,3,5-Trichloro-1,4-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trichloro-1,4-oxathiane, also known as TCOT, is a heterocyclic organic compound that contains a sulfur atom and three chlorine atoms. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3,3,5-Trichloro-1,4-oxathiane is not fully understood, but it is believed to be due to its ability to form covalent bonds with proteins and enzymes. This can lead to the inhibition of enzyme activity and the disruption of cellular processes.
Effets Biochimiques Et Physiologiques
3,3,5-Trichloro-1,4-oxathiane has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,3,5-Trichloro-1,4-oxathiane is its ease of synthesis, which allows for the production of large quantities in the laboratory. However, 3,3,5-Trichloro-1,4-oxathiane is highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research and development of 3,3,5-Trichloro-1,4-oxathiane. One potential area of research is the development of new antibiotics based on 3,3,5-Trichloro-1,4-oxathiane's antimicrobial properties. Another area of research is the development of new materials based on 3,3,5-Trichloro-1,4-oxathiane's unique properties, such as its ability to form covalent bonds with proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of 3,3,5-Trichloro-1,4-oxathiane and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3,3,5-Trichloro-1,4-oxathiane can be achieved through the reaction of 1,3-dichloro-2-propanol with sulfur in the presence of a catalyst. The product obtained is then treated with a base to form 3,3,5-Trichloro-1,4-oxathiane. This method has been widely used in the laboratory to produce 3,3,5-Trichloro-1,4-oxathiane in large quantities.
Applications De Recherche Scientifique
3,3,5-Trichloro-1,4-oxathiane has been used in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 3,3,5-Trichloro-1,4-oxathiane has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal sulfides.
Propriétés
Numéro CAS |
18327-93-0 |
|---|---|
Nom du produit |
3,3,5-Trichloro-1,4-oxathiane |
Formule moléculaire |
C4H5Cl3OS |
Poids moléculaire |
207.5 g/mol |
Nom IUPAC |
3,3,5-trichloro-1,4-oxathiane |
InChI |
InChI=1S/C4H5Cl3OS/c5-3-1-8-2-4(6,7)9-3/h3H,1-2H2 |
Clé InChI |
WKUWAKMHKSGDGZ-UHFFFAOYSA-N |
SMILES |
C1C(SC(CO1)(Cl)Cl)Cl |
SMILES canonique |
C1C(SC(CO1)(Cl)Cl)Cl |
Synonymes |
3,3,5-Trichloro-1,4-oxathiane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



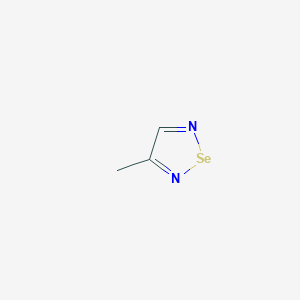
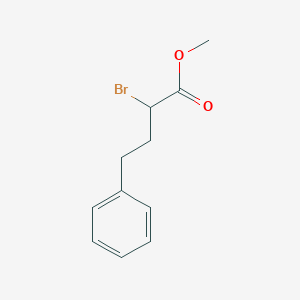
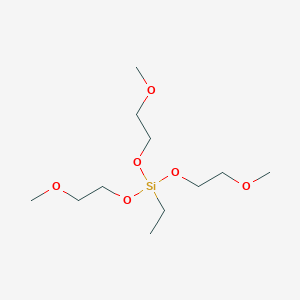
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
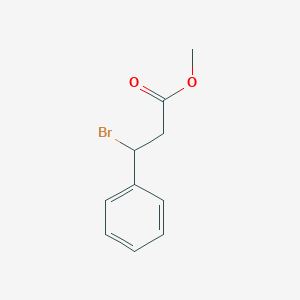
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
